Cas no 1394712-05-0 (4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile)
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/1394712-05-0x500.png)
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- AKOS033286269
- EN300-26680151
- 4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]morpholine-3-carbonitrile
- 1394712-05-0
- 4-[4-(tert-butoxy)benzoyl]morpholine-3-carbonitrile
- Z1356715914
- 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile
-
- Inchi: 1S/C16H20N2O3/c1-16(2,3)21-14-6-4-12(5-7-14)15(19)18-8-9-20-11-13(18)10-17/h4-7,13H,8-9,11H2,1-3H3
- InChI Key: YIVVHIVXSSWPFX-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=CC(=CC=2)OC(C)(C)C)=O)C(C#N)C1
Computed Properties
- Exact Mass: 288.14739250g/mol
- Monoisotopic Mass: 288.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 1.8
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680151-0.05g |
4-[4-(tert-butoxy)benzoyl]morpholine-3-carbonitrile |
1394712-05-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile Related Literature
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
2. Book reviews
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile
Research Briefing on 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile (CAS: 1394712-05-0) in Chemical Biology and Pharmaceutical Applications
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile (CAS: 1394712-05-0) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This briefing provides an overview of the latest research findings, synthesis methodologies, and applications of this compound, with a focus on its role in modulating biological targets and its implications for therapeutic innovation.
The compound's structural features, including the morpholine ring and the tert-butoxybenzoyl moiety, make it a promising scaffold for the design of small-molecule inhibitors and modulators. Recent studies have explored its utility in targeting enzymes and receptors involved in various disease pathways, such as cancer, inflammation, and neurodegenerative disorders. The carbonitrile group further enhances its reactivity, enabling diverse chemical transformations for lead optimization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the synthesis of 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile via a multi-step route involving palladium-catalyzed cross-coupling and subsequent functionalization. The compound exhibited moderate inhibitory activity against protein kinase C (PKC) isoforms, suggesting its potential as a starting point for developing PKC-targeted therapeutics. Computational docking studies supported these findings, revealing favorable binding interactions with the kinase active site.
Another recent investigation highlighted the compound's role as a precursor for the development of novel morpholine-based analogs with improved pharmacokinetic properties. By modifying the tert-butoxy and carbonitrile groups, researchers achieved enhanced solubility and metabolic stability, as reported in a 2024 ACS Chemical Biology article. These analogs showed promising in vitro activity against inflammatory cytokines, positioning them as candidates for further preclinical evaluation.
Despite these advancements, challenges remain in optimizing the selectivity and potency of derivatives derived from 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile. Future research directions may include structure-activity relationship (SAR) studies to elucidate critical pharmacophores and the exploration of prodrug strategies to improve bioavailability. Collaborative efforts between synthetic chemists and biologists will be essential to unlock the full therapeutic potential of this scaffold.
In conclusion, 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile (CAS: 1394712-05-0) represents a valuable chemical entity in the pursuit of novel bioactive molecules. Its adaptability and demonstrated biological relevance underscore its importance in contemporary drug discovery pipelines. Continued investigation into its mechanisms and applications will likely yield significant contributions to the field of chemical biology and pharmaceutical sciences.
1394712-05-0 (4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile) Related Products
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)



